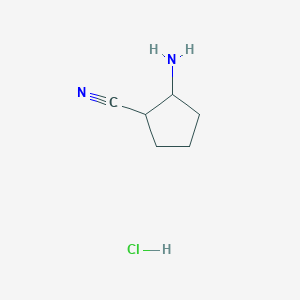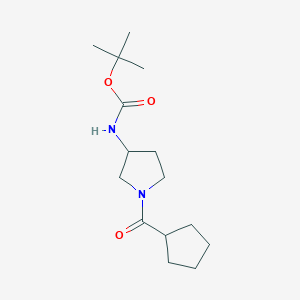
DHEC (mesylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroergocristine mesylate is a semi-synthetic ergot alkaloid derived from ergotamine. It is primarily used for the treatment of age-related cognitive impairment and cerebrovascular insufficiency. This compound is known for its ability to reduce the production of amyloid-β peptides, which are associated with Alzheimer’s disease .
Métodos De Preparación
Dihydroergocristine mesylate is synthesized through the hydrogenation of ergocristine. The synthetic route involves dissolving dihydroergocristine in dry methanol under a nitrogen atmosphere, followed by the addition of methanesulfonic acid . Industrial production methods often involve the use of flash silica gel column and reverse-phase liquid chromatographies for purification .
Análisis De Reacciones Químicas
Dihydroergocristine mesylate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert dihydroergocristine into its oxidized form.
Reduction: Hydrogenation is a common reduction reaction used to synthesize dihydroergocristine from ergocristine.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like methanesulfonic acid.
Common reagents and conditions used in these reactions include methanol, methanesulfonic acid, and nitrogen atmosphere. Major products formed from these reactions include dihydroergocristine and its mesylate salt .
Aplicaciones Científicas De Investigación
Dihydroergocristine mesylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of dihydroergocristine mesylate involves its interaction with multiple molecular targets and pathways:
Serotonin Receptors: It acts as a noncompetitive antagonist at serotonin receptors.
Dopaminergic and Adrenergic Receptors: It exhibits partial agonist/antagonist activity at these receptors.
γ-Secretase Inhibition: In Alzheimer’s studies, dihydroergocristine mesylate acts as a direct inhibitor of γ-secretase, reducing the production of amyloid-β peptides.
Comparación Con Compuestos Similares
Dihydroergocristine mesylate is part of the ergoloid mesylate mixture, which includes other ergot alkaloids such as dihydroergocornine and dihydroergocryptine . Compared to these compounds, dihydroergocristine mesylate is unique in its ability to reduce amyloid-β production and its specific interactions with serotonin, dopaminergic, and adrenergic receptors .
Similar compounds include:
Dihydroergocornine: Used for similar therapeutic purposes but with different receptor interactions.
Dihydroergocryptine: Primarily used as an antiparkinson agent.
Dihydroergocristine mesylate stands out due to its specific mechanism of action and its potential therapeutic applications in Alzheimer’s disease .
Propiedades
Fórmula molecular |
C36H45N5O8S |
|---|---|
Peso molecular |
707.8 g/mol |
Nombre IUPAC |
N-[(2S,4R)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23?,25?,27?,28?,29?,34-,35+;/m1./s1 |
Clave InChI |
SPXACGZWWVIDGR-IXLAJUGYSA-N |
SMILES isomérico |
CC(C)[C@@]1(C(=O)N2C(C(=O)N3CCCC3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |
SMILES canónico |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14786976.png)


![Methyl 2-[3-(chloromethyl)phenoxy]butanoate](/img/structure/B14787017.png)




![6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride](/img/structure/B14787049.png)
![13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14787062.png)

![2-Acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid](/img/structure/B14787068.png)
![1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene](/img/structure/B14787073.png)
